molecular formula C16H12BrNO2S B4839076 5-bromo-1-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one

5-bromo-1-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one

Cat. No. B4839076
M. Wt: 362.2 g/mol
InChI Key: OWHUNOHTISIBKW-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as 'BTE-2' and belongs to the class of indole derivatives.

Mechanism of Action

The mechanism of action of BTE-2 is not fully understood. However, it has been proposed that BTE-2 may exert its anticancer and anti-Alzheimer's effects by inhibiting specific enzymes and proteins that are involved in the pathogenesis of these diseases.
Biochemical and Physiological Effects:
BTE-2 has been shown to have a range of biochemical and physiological effects. In cancer cells, BTE-2 has been shown to induce apoptosis by activating specific signaling pathways. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In Alzheimer's disease, BTE-2 has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the development of the disease.

Advantages and Limitations for Lab Experiments

BTE-2 has several advantages for lab experiments. It is easy to synthesize, and high purity can be achieved with a good yield. BTE-2 is also stable under normal laboratory conditions. However, one limitation of BTE-2 is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on BTE-2. One area of interest is the development of BTE-2 derivatives with improved solubility and potency. Another area of interest is the investigation of the potential use of BTE-2 in combination with other anticancer or anti-Alzheimer's agents. Additionally, further studies are needed to fully elucidate the mechanism of action of BTE-2 and its potential applications in other diseases.

Scientific Research Applications

BTE-2 has been extensively studied for its potential applications in various scientific fields. In cancer research, BTE-2 has shown promising results as a potential anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. BTE-2 has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the development of Alzheimer's disease.

properties

IUPAC Name

(3Z)-5-bromo-1-ethyl-3-(2-oxo-2-thiophen-2-ylethylidene)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2S/c1-2-18-13-6-5-10(17)8-11(13)12(16(18)20)9-14(19)15-4-3-7-21-15/h3-9H,2H2,1H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHUNOHTISIBKW-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(=CC(=O)C3=CC=CS3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=C(C=C2)Br)/C(=C/C(=O)C3=CC=CS3)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
5-bromo-1-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
5-bromo-1-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
Reactant of Route 4
5-bromo-1-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
5-bromo-1-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
5-bromo-1-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one

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